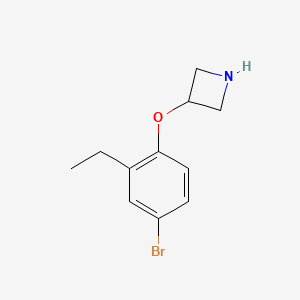
3-(4-Bromo-2-etilfenoxi)azetidina
Descripción general
Descripción
Synthesis Analysis
Azetidines, including 3-(4-Bromo-2-ethylphenoxy)azetidine, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen remarkable advances recently . The methods of synthesis are organized by the reaction type used for functionalization of azetidines . A straightforward one-step synthesis of azetidine-3-amines has been reported, which starts from a bench-stable, commercial material .Molecular Structure Analysis
The molecular weight of 3-(4-Bromo-2-ethylphenoxy)azetidine is 256.14 g/mol. The InChI code for this compound is 1S/C9H10BrNO/c10-7-1-3-8 (4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2 .Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Aplicaciones Científicas De Investigación
Producción Biofarmacéutica
En el ámbito de la producción biofarmacéutica, 3-(4-Bromo-2-etilfenoxi)azetidina puede servir como precursor o intermedio en la síntesis de moléculas complejas. Sus propiedades estructurales podrían explotarse para el desarrollo de nuevos fármacos, especialmente donde el anillo de azetidina puede actuar como bioisóstero, mejorando potencialmente las propiedades farmacocinéticas de los compuestos terapéuticos .
Química Analítica
Dentro de la química analítica, la estructura única de este compuesto podría utilizarse en la síntesis de reactivos analíticos o como estándar en métodos cromatográficos. El anillo de azetidina, en particular, podría utilizarse en el desarrollo de nuevas fases estacionarias quirales para separaciones enantioselectivas, ayudando en el análisis de sustancias ópticamente activas .
Ciencia Avanzada de Baterías
En la ciencia avanzada de baterías, this compound podría encontrar aplicaciones en el diseño de soluciones de electrolitos o como componente en la síntesis de materiales de electrodos. Su estabilidad química y potencial para la funcionalización la convierten en una candidata para la investigación en sistemas de baterías de alto rendimiento .
Entorno Controlado
El potencial del compuesto para la polimerización lo convierte en un candidato para crear recubrimientos o materiales especializados en entornos controlados. Estos podrían utilizarse para superficies antibacterianas, materiales de adsorción de CO2 o incluso en el desarrollo de vectores no virales para la transfección génica, que son cruciales en estudios biológicos controlados .
Seguridad
En el campo de la seguridad, this compound podría investigarse por su eficacia en la producción de materiales o recubrimientos ignífugos. Su naturaleza halogenada sugiere que podría contribuir al desarrollo de compuestos que suprimen los procesos de combustión .
Investigación en Ciencias de la Vida
Por último, en la investigación en ciencias de la vida, este compuesto podría utilizarse en el estudio de procesos celulares donde los sistemas de anillo pequeño como las azetidinas desempeñan un papel en la investigación de la función de las enzimas o los receptores. También podría ser un bloque de construcción para la síntesis de sondas o marcadores en técnicas de bioimagen .
Mecanismo De Acción
Safety and Hazards
The safety data sheet for a similar compound, Boc-azetidine-3-methanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Direcciones Futuras
Azetidines have seen remarkable advances in their chemistry and reactivity . The review of these advances is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Future research will likely continue to explore the synthesis, reactivity, and application of azetidines .
Propiedades
IUPAC Name |
3-(4-bromo-2-ethylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-2-8-5-9(12)3-4-11(8)14-10-6-13-7-10/h3-5,10,13H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDZZENQUAZZMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301295110 | |
| Record name | 3-(4-Bromo-2-ethylphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219976-28-9 | |
| Record name | 3-(4-Bromo-2-ethylphenoxy)azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromo-2-ethylphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine](/img/structure/B1525058.png)
![1-(4-Fluorophenyl)-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol](/img/structure/B1525061.png)

amino}acetic acid](/img/structure/B1525067.png)
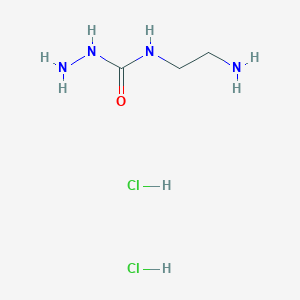
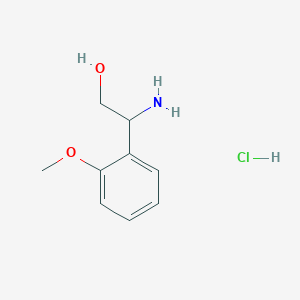
![4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline hydrochloride](/img/structure/B1525071.png)
![1-[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B1525073.png)
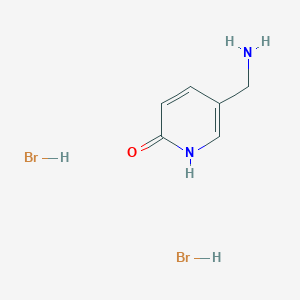

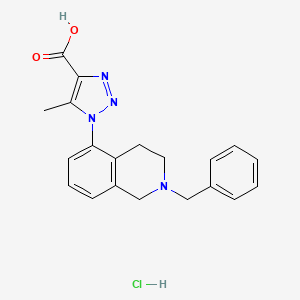

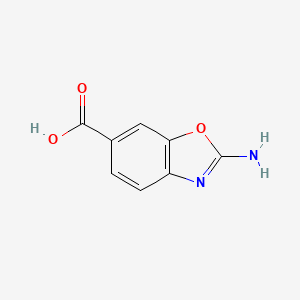
![4-[2-(Morpholin-4-yl)ethanesulfonyl]aniline](/img/structure/B1525081.png)
